Chloronitromethane Exhibits a 2.6-Fold Slower Reaction Rate with Hydroxyl Radicals Than Dichloronitromethane
In aqueous solution, chloronitromethane (CNM) demonstrates significantly slower reactivity with hydroxyl radicals (*OH) compared to its dichlorinated analog. Absolute rate constants were measured using electron pulse radiolysis and transient absorption spectroscopy at room temperature and pH ~7 [1]. The rate constant for CNM is (1.94 ± 0.32) × 10⁸ M⁻¹ s⁻¹, which is 2.6-fold lower than that for dichloronitromethane (DCNM), which is (5.12 ± 0.77) × 10⁸ M⁻¹ s⁻¹ [1].
| Evidence Dimension | Bimolecular rate constant for reaction with hydroxyl radical (*OH) |
|---|---|
| Target Compound Data | k(*OH) = (1.94 ± 0.32) × 10⁸ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Dichloronitromethane (DCNM): k(*OH) = (5.12 ± 0.77) × 10⁸ M⁻¹ s⁻¹ |
| Quantified Difference | 2.6-fold lower for CNM |
| Conditions | Aqueous solution; room temperature; pH ~7; measured by electron pulse radiolysis and transient absorption spectroscopy |
Why This Matters
This difference is critical for designing and modeling advanced oxidation processes (AOPs) for water treatment, as the specific contaminant's reaction rate directly dictates the required oxidant dose and reactor contact time for effective removal.
- [1] Mezyk, S. P., Helgeson, T., Cole, S. K., Cooper, W. J., Fox, R. V., Gardinali, P. R., & Mincher, B. J. (2006). Free radical chemistry of disinfection-byproducts. 1. Kinetics of hydrated electron and hydroxyl radical reactions with halonitromethanes in water. Journal of Physical Chemistry A, 110(6), 2176-2180. View Source
